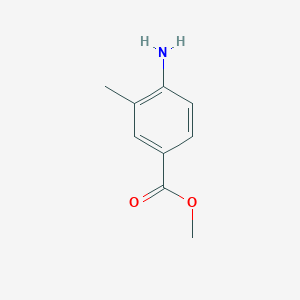

Methyl 4-amino-3-methylbenzoate

Description

Overview of Chemical Significance in Contemporary Research

Methyl 4-amino-3-methylbenzoate serves as a crucial building block in the synthesis of diverse organic compounds. guidechem.comontosight.ai Its structure contains multiple functional groups that can be selectively targeted and modified, offering chemists a versatile scaffold for constructing new molecules. The presence of the amino group allows for diazotization and subsequent substitution reactions, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide.

The compound is particularly noted for its use as an intermediate in the synthesis of specialized chemicals. ontosight.ai For instance, it is employed in the preparation of neuroprotective hydrazides, which are investigated for their potential in Alzheimer's disease research. guidechem.comchemicalbook.com Furthermore, it is a key component in the research and development of diphenylamine-based retinoids. chemicalbook.com The strategic placement of the amino and methyl groups on the benzene (B151609) ring influences the electronic properties and reactivity of the molecule, making it a subject of interest for creating novel materials and biologically active agents.

One common synthetic route to produce Methyl 4-amino-3-methylbenzoate involves the esterification of 3-methyl-4-nitrobenzoic acid with methanol (B129727), followed by the reduction of the nitro group to an amino group. guidechem.comchemicalbook.com This process highlights the compound's role as a readily accessible intermediate for more complex targets.

Historical Context of Related Benzoate (B1203000) Ester Investigations

The study of benzoate esters, a class of compounds to which Methyl 4-amino-3-methylbenzoate belongs, has a long history in organic chemistry. nih.govbritannica.com Benzoate esters are derived from benzoic acid and are widely recognized for their applications, ranging from fragrances and flavorings in the food and cosmetics industries to their use as preservatives. britannica.comtaylorandfrancis.comuwlax.edu For example, methyl benzoate and ethyl benzoate are known for their pleasant odors and are used in perfumes and as flavor additives. britannica.comuwlax.edu

Historically, research focused on simple esterification methods, such as the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. britannica.com Over time, investigations expanded to explore the synthesis and properties of more complex, substituted benzoates. This evolution was driven by the need for new materials and pharmaceuticals with specific functionalities. The introduction of substituents onto the benzene ring, as seen in Methyl 4-amino-3-methylbenzoate, allows for fine-tuning of the molecule's physical and chemical properties.

Recent research has also delved into more advanced synthetic methods, such as microwave-assisted synthesis, to produce benzoate esters more efficiently and with less environmental impact. uwlax.edu The broader investigation into substituted benzoic acids and their esters has been crucial in the development of inhibitors for biological targets, demonstrating the therapeutic potential of this class of compounds. nih.gov

Scope and Research Objectives for Methyl 4-amino-3-methylbenzoate

Current research involving Methyl 4-amino-3-methylbenzoate is primarily focused on its application in organic synthesis. Key objectives include the development of novel synthetic methodologies and the creation of new molecules with potential applications in materials science and medicinal chemistry.

A significant area of investigation is its use as a precursor for pharmaceuticals and other specialty chemicals. ontosight.ai Researchers aim to leverage its reactive sites to build complex molecular frameworks. For example, the amino group can be a starting point for constructing heterocyclic rings, which are common motifs in many drug molecules.

Chemical and Physical Properties of Methyl 4-amino-3-methylbenzoate

| Property | Value |

| CAS Number | 18595-14-7 |

| Molecular Formula | C₉H₁₁NO₂ guidechem.comchembk.com |

| Molecular Weight | 165.19 g/mol chemicalbook.comchembk.com |

| Appearance | White to yellow to orange powder/crystal guidechem.comtcichemicals.com |

| Melting Point | 93-96 °C guidechem.com |

| Boiling Point | 314.8 ± 22.0 °C (Predicted) chembk.com |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) chembk.com |

Properties

IUPAC Name |

methyl 4-amino-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIPSMIKSRYZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371613 | |

| Record name | Methyl 4-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18595-14-7 | |

| Record name | Methyl 4-amino-3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18595-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-amino-3-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Amino 3 Methylbenzoate

Established Synthetic Pathways and Optimizations

Traditional synthetic routes to Methyl 4-amino-3-methylbenzoate have been well-documented, primarily involving the functional group transformation of substituted benzoic acids or toluidines. These pathways are often optimized for high yield and purity.

A prevalent and high-yielding method for synthesizing Methyl 4-amino-3-methylbenzoate involves a two-step process starting from a nitro-substituted benzoic acid derivative: the reduction of a nitro group followed by the esterification of the carboxylic acid group, or vice-versa.

A common starting material is 3-methyl-4-nitrobenzoic acid. The synthesis can proceed in one of two sequences:

Esterification followed by Reduction: 3-methyl-4-nitrobenzoic acid is first esterified to yield Methyl 3-methyl-4-nitrobenzoate. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amine. Catalysts such as Raney Nickel are effective for this transformation, providing the final product in high yield (e.g., 96%).

Reduction followed by Esterification: Alternatively, 3-methyl-4-nitrobenzoic acid is first reduced to 4-amino-3-methylbenzoic acid. This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on activated charcoal (Pd/C) in a solvent such as methanol (B129727). researchgate.netchemicalbook.com This step can achieve yields as high as 96.1%. chemicalbook.com The resulting 4-amino-3-methylbenzoic acid is then esterified, often by heating with methanol in the presence of an acid catalyst like sulfuric acid, to produce Methyl 4-amino-3-methylbenzoate.

A particularly efficient variation combines these steps. By conducting the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid in methanol as the solvent, the product Methyl 4-amino-3-methylbenzoate can be obtained directly in a one-pot synthesis. For instance, using 5% Pd/C as a catalyst and hydrogen gas, a yield of 99% has been reported for this conversion. acs.orgchemicalbook.com

The reaction conditions for the catalytic hydrogenation are crucial for achieving high yields. Parameters such as hydrogen pressure, temperature, and reaction time are carefully controlled. For example, a procedure using Pd/C might involve a hydrogen pressure of 48 psi for 24 hours, while another using the same catalyst specifies a pressure of 0.7 MPa and a temperature of 60°C for 10 hours. chemicalbook.comacs.org

An alternative synthetic route begins with o-toluidine (B26562). This multi-step process is more complex but offers a different approach to constructing the target molecule. A patented method describes the synthesis of a derivative, Methyl N-butyryl-4-amino-3-methylbenzoate, which can then be converted to the final product. researchgate.netgoogle.com

The key steps in this pathway are:

Acylation: o-Toluidine is reacted with butyryl chloride to form N-butyryl-2-methylaniline. This step protects the amino group for subsequent reactions.

Bromination: The resulting amide undergoes bromination to introduce a bromine atom at the para position of the aromatic ring, yielding N-(4-bromo-2-methylphenyl)butanamide.

Carbonylation and Esterification: The brominated intermediate is then reacted with carbon monoxide and methanol in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a base like tributylamine. This step introduces the methoxycarbonyl group at the position of the bromine atom.

Deprotection: The final step would involve the hydrolysis of the N-butyryl group to reveal the free amine of Methyl 4-amino-3-methylbenzoate.

This pathway, while longer, demonstrates the versatility of using different starting materials and reaction types to achieve the synthesis of the target compound.

When comparing the primary synthetic routes to Methyl 4-amino-3-methylbenzoate, the pathway starting from nitrobenzoic acid derivatives is generally more efficient and direct. The catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid, particularly when performed in methanol to facilitate a one-pot reduction and esterification, stands out for its high reported yield (up to 99%) and fewer reaction steps. acs.org This route benefits from high selectivity in the reduction of the nitro group without affecting the carboxylic acid or the resulting ester.

| Parameter | Route 1: From Nitrobenzoic Acid Derivative | Route 2: From o-Toluidine Precursor |

|---|---|---|

| Starting Material | 3-Methyl-4-nitrobenzoic acid | o-Toluidine |

| Key Steps | 1. Catalytic hydrogenation 2. Esterification (can be one-pot) | 1. Acylation (Protection) 2. Bromination 3. Palladium-catalyzed carbonylation 4. Deprotection |

| Key Reagents | H₂, Pd/C or Raney Ni, Methanol, H₂SO₄ (optional) | Butyryl chloride, Bromine, CO, Methanol, Palladium catalyst, Base (e.g., Tributylamine) |

| Reported Overall Yield | Up to 99% acs.org | Lower due to multiple steps (yield for carbonylation step is 95%) researchgate.net |

| Selectivity | High selectivity for nitro group reduction. | Requires protection/deprotection steps to ensure selectivity. |

Green Chemistry Principles in Methyl 4-amino-3-methylbenzoate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like Methyl 4-amino-3-methylbenzoate, aiming to reduce environmental impact and improve process safety and efficiency.

A major focus of green synthesis is the use of catalytic methods to replace stoichiometric reagents. The synthesis of Methyl 4-amino-3-methylbenzoate via catalytic hydrogenation is a prime example. The use of catalysts like Pd/C or active nickel allows for the use of molecular hydrogen (H₂) as the reducing agent, which is highly efficient. google.comgoogle.com These catalysts can often be recovered and reused, reducing waste and cost.

Recent research has focused on developing catalysts from more abundant and less expensive base metals like manganese, cobalt, and iron as sustainable alternatives to precious metals like palladium. acs.orgacs.org Single-atom catalysts are also being explored to maximize atom efficiency and catalytic performance. acs.orgresearchgate.net

The choice of solvent is another critical aspect of green chemistry. While methanol is commonly used in the synthesis of Methyl 4-amino-3-methylbenzoate, which also serves as a reagent, research into related reactions explores the use of greener solvents like water or ethanol (B145695). google.comrsc.org For some catalytic hydrogenations, solvent-free conditions have been shown to be effective, which completely eliminates solvent waste. researchgate.net In esterification reactions, the use of heterogeneous acid catalysts, such as silica (B1680970) sulfuric acid or ion-exchange resins, can replace corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid, simplifying workup and minimizing waste. researchgate.netmdpi.com

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product.

Catalytic Hydrogenation: The reduction of a nitro group using H₂ gas and a catalyst has a very high atom economy, as the only byproduct is water. This is a significant improvement over older methods, such as the Béchamp reduction using iron and acid, which generate large quantities of iron oxide sludge as waste. acs.org

Esterification: Acid-catalyzed esterification of a carboxylic acid with an alcohol (like methanol) also demonstrates good atom economy, with water being the only byproduct. Using heterogeneous catalysts that can be easily filtered and reused further contributes to waste minimization. mdpi.com

The synthetic route starting from 3-methyl-4-nitrobenzoic acid and proceeding via catalytic hydrogenation and esterification is therefore highly favorable from an atom economy perspective. In contrast, the o-toluidine route involves steps with lower atom economy, such as bromination (which uses stoichiometric bromine and generates bromide waste) and the use of protecting groups, which are added and then removed, generating additional waste streams.

By optimizing reaction conditions to use recoverable catalysts, minimizing the use of hazardous solvents, and choosing pathways with high atom economy, the synthesis of Methyl 4-amino-3-methylbenzoate can be made significantly more sustainable.

Emerging Synthetic Methodologies and Process Intensification

The quest for optimized manufacturing processes for Methyl 4-amino-3-methylbenzoate has led to the exploration of innovative technologies that offer substantial advantages over conventional batch production. These emerging methodologies are centered around the principles of process intensification, which aim to develop smaller, cleaner, and more energy-efficient chemical processes.

One of the most promising advancements in this area is the application of continuous flow chemistry , particularly for the critical hydrogenation step that converts the nitro-group of a precursor to the amino group of the final product. The continuous flow hydrogenation of aromatic nitrobenzoic acids has been demonstrated to be a greener, more efficient, and safer alternative to traditional batch reductions. almacgroup.com

In a continuous flow setup, reactants are pumped through a heated tube or a packed-bed reactor containing a catalyst. This approach offers several key benefits over batch processing:

Enhanced Safety: The small reactor volume at any given time significantly reduces the risks associated with handling hazardous reagents like hydrogen gas and exothermic reactions. almacgroup.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control and more efficient interaction between reactants and the catalyst. almacgroup.commdpi.com

Increased Throughput and Efficiency: Continuous processing can lead to significantly higher productivity compared to the cyclical nature of batch synthesis. almacgroup.com For instance, studies on related processes have shown a dramatic increase in throughput when switching from batch to flow. researchgate.net

Higher Purity and Yield: The precise control over reaction parameters in a flow system often results in cleaner reactions with fewer byproducts, leading to higher yields of the desired product. mdpi.comnih.gov

A comparative analysis of batch versus continuous flow for the hydrogenation of aromatic nitro compounds highlights the potential for significant process improvements.

| Parameter | Conventional Batch Process | Continuous Flow Process |

|---|---|---|

| Safety | Higher risk due to large reactor volumes and potential for thermal runaway. | Inherently safer due to small holdup volume and excellent heat transfer. almacgroup.com |

| Efficiency | Lower throughput due to sequential steps and downtime between batches. | Significantly higher throughput with the potential for 24/7 operation. researchgate.net |

| Product Quality | Potential for more side reactions and impurities due to less precise control. | Often results in higher purity and yield due to precise control of reaction conditions. mdpi.com |

| Scalability | Scaling up can be complex and may alter reaction outcomes. | More straightforward scale-up by extending operation time or using parallel reactors. |

While specific, detailed research on the microwave-assisted synthesis of Methyl 4-amino-3-methylbenzoate is not yet widely published, this technology is a significant area of emerging interest for related chemical transformations. Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times and increased yields. nih.govresearchgate.net For the esterification step in the synthesis of Methyl 4-amino-3-methylbenzoate, microwave irradiation could potentially offer a much faster and more energy-efficient alternative to conventional heating methods. mdpi.comresearchgate.net

Similarly, ultrasound-assisted synthesis , or sonochemistry, is another process intensification technique with potential applications. The use of high-frequency sound waves can create localized hot spots and high pressures in the reaction medium, leading to enhanced reaction rates and yields. orgchemres.org This has been successfully applied to the synthesis of other complex organic molecules and could be explored for key steps in the production of Methyl 4-amino-3-methylbenzoate. researchgate.netorgchemres.org

The adoption of these emerging methodologies and process intensification strategies holds the key to developing more sustainable and economically viable manufacturing processes for important chemical intermediates like Methyl 4-amino-3-methylbenzoate. As research continues, the integration of technologies such as continuous flow chemistry, and potentially microwave and ultrasound-assisted synthesis, will undoubtedly shape the future of its industrial production.

Advanced Structural Elucidation and Spectroscopic Analysis of Methyl 4 Amino 3 Methylbenzoate

High-Resolution Spectroscopic Characterization Techniques

The precise structure and electronic environment of Methyl 4-amino-3-methylbenzoate have been meticulously investigated using an array of high-resolution spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry, provide complementary information that, when combined, allows for an unambiguous characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For Methyl 4-amino-3-methylbenzoate, both ¹H and ¹³C NMR spectroscopy have been employed to assign the chemical shifts of each unique proton and carbon atom, respectively.

The ¹H NMR spectrum of Methyl 4-amino-3-methylbenzoate, typically recorded in a deuterated solvent like CDCl₃, provides a wealth of information about the different proton environments within the molecule. The aromatic protons exhibit distinct chemical shifts and coupling patterns that are characteristic of the substitution pattern on the benzene (B151609) ring. The methyl and methoxy (B1213986) protons appear as sharp singlets in their respective expected regions.

A representative ¹H NMR spectrum of a related compound, 4-amino-3-methylbenzoic acid, in DMSO-d₆ shows signals at approximately 7.57 ppm (d), 7.55 ppm (s), and 6.62 ppm (d), which can be attributed to the aromatic protons. chemicalbook.com The methyl protons are observed around 2.09 ppm. chemicalbook.com For Methyl 4-amino-3-methylbenzoate, the ester methyl group would introduce an additional singlet.

Table 1: ¹H NMR Spectroscopic Data for a Related Compound (4-Amino-3-methylbenzoic acid in DMSO-d₆)

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.571 | Doublet |

| Aromatic H | 7.548 | Singlet |

| Aromatic H | 6.624 | Doublet |

| Amino H | 5.64 | Broad Singlet |

| Methyl H | 2.089 | Singlet |

Data sourced from ChemicalBook for 4-Amino-3-methylbenzoic acid and may serve as a reference for the analogous methyl ester. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Methyl 4-amino-3-methylbenzoate gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The aromatic carbons show a range of chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ester group.

For the related 4-amino-3-methylbenzoic acid, ¹³C NMR data is available, showing signals for the aromatic carbons and the methyl carbon. chemicalbook.com The introduction of the methyl ester in Methyl 4-amino-3-methylbenzoate would result in an additional signal for the methoxy carbon and a shift in the carbonyl carbon resonance.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-amino-3-methylbenzoate

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~167 |

| Aromatic C-NH₂ | ~148 |

| Aromatic C-CH₃ | ~137 |

| Aromatic C-COOCH₃ | ~120 |

| Aromatic CH | ~130, ~117, ~114 |

| -OCH₃ | ~52 |

| -CH₃ | ~17 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously confirming the structural assignment of Methyl 4-amino-3-methylbenzoate. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to confirm the substitution pattern on the aromatic ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing definitive C-H connectivity. At present, publicly available 2D NMR data for this specific compound is limited.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of Methyl 4-amino-3-methylbenzoate is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is expected to be a strong band around 1700-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric vibrations of the benzene ring are often more intense in the Raman spectrum.

Table 3: Key IR Absorption Bands for Methyl 4-amino-3-methylbenzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Ester (C=O) | Stretch | 1700 - 1720 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ester (C-O) | Stretch | 1100 - 1300 |

| Aromatic (C-H) | Bending (out-of-plane) | 750 - 900 |

Data for the related compound 4-amino-3-methylbenzoic acid shows IR peaks that support these expected ranges. nih.gov

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This data is crucial for determining the molecular weight and confirming the elemental composition of a compound.

The electron ionization (EI) mass spectrum of Methyl 4-amino-3-methylbenzoate would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (165.19 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a prominent peak at m/z 134, and subsequent loss of carbon monoxide (CO) to yield a fragment at m/z 106. nih.gov These fragmentation pathways are characteristic of methyl benzoate (B1203000) derivatives.

Table 4: Expected Mass Spectrometry Fragmentation for Methyl 4-amino-3-methylbenzoate

| m/z | Proposed Fragment |

|---|---|

| 165 | [M]⁺ |

| 134 | [M - OCH₃]⁺ |

| 106 | [M - OCH₃ - CO]⁺ |

Analysis based on common fragmentation patterns of similar compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of Methyl 4-amino-3-methylbenzoate is characterized by a strong, broad absorption band with a maximum wavelength (λmax) of approximately 280 nm. ias.ac.inresearchgate.net This absorption is attributed to a π–π* electronic transition within the benzene ring system. ias.ac.in The broad nature of this band suggests a potential overlap of the S1 and S2 excited states. researchgate.net

Upon excitation, the molecule exhibits a phenomenon known as photoinduced intramolecular charge transfer (ICT). This is evidenced by the emission spectra, which show a significant red-shift (bathochromic shift) in polar solvents. numberanalytics.com This large Stokes shift between the absorption and emission maxima indicates a substantial difference in the dipole moments of the ground and excited states, a hallmark of ICT. researchgate.net The charge transfer occurs from the electron-donating amino group to the electron-accepting ester group, a process favored by the molecule's geometry in the excited state. numberanalytics.com The lowest excited state is proposed to be of La nature, which further promotes the ICT reaction. numberanalytics.com

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

The excited-state dynamics of Methyl 4-amino-3-methylbenzoate are notably influenced by the intramolecular charge transfer process. In polar solvents, the compound exhibits dual fluorescence, a phenomenon that provides insight into the different excited states. ias.ac.in

The dual emission consists of:

A shorter wavelength band corresponding to the locally excited (LE) state.

A longer wavelength, red-shifted band attributed to the charge transfer (CT) state. ias.ac.in

The presence of these two distinct emission bands confirms the existence of at least two stable conformers in the excited state. ias.ac.in Theoretical studies based on density functional theory (DFT) have been employed to model the potential energy surfaces of the ground and excited states, helping to elucidate the structural changes, such as the twisting of the donor group relative to the acceptor group, that lead to the stabilized CT state responsible for the red-shifted emission. nih.gov While detailed quantitative data on fluorescence lifetimes and quantum yields for Methyl 4-amino-3-methylbenzoate are not extensively reported in the available literature, studies on similar tryptophan-containing peptides indicate that time-resolved fluorescence spectroscopy is a sensitive tool for detecting subtle changes in the microenvironment of the chromophore. github.com For these related compounds, fluorescence decay kinetics are often described by multi-exponential decays, with different lifetime components corresponding to various conformational substructures in the excited state. github.com

Single-Crystal X-ray Diffraction Analysis of Methyl 4-amino-3-methylbenzoate

Single-crystal X-ray diffraction provides a definitive method for determining the precise three-dimensional arrangement of atoms and molecules within a crystal, offering unparalleled insight into its solid-state structure.

Molecular Conformation and Intramolecular Interactions (e.g., C-H···O hydrogen bonding, planarity, dihedral angles)

The crystal structure of Methyl 4-amino-3-methylbenzoate reveals a nearly planar molecular conformation. researchgate.net The amino nitrogen and the methyl carbon atoms are essentially coplanar with the benzene ring to which they are attached. researchgate.net

| Planes | Dihedral Angle (°) |

|---|---|

| Five-membered ring (C-H···O) / Benzene ring | 2.73(3) |

| Interaction Type | Description | Structural Motif |

|---|---|---|

| N-H···O Hydrogen Bonds | Connects the amino group of one molecule to the carbonyl oxygen of an adjacent molecule. | Chains along the c-axis |

Crystallographic Data Refinement and Validation Methodologies

The crystal structure of Methyl 4-amino-3-methylbenzoate was solved and refined using established crystallographic software. The refinement process typically involves using programs like SHELXL, which is designed for the refinement of crystal structures from diffraction data. omu.edu.triucr.org This software allows for the handling of various complexities such as disorder and twinning, and employs a range of restraints and constraints to ensure a stable and accurate refinement. omu.edu.tr

The quality and accuracy of the refined crystal structure are assessed through a process of validation. numberanalytics.com This involves checking for consistency in bond lengths and angles against established databases, such as the Cambridge Structural Database. nih.gov Key indicators of a high-quality refinement include low R-factors (R-work and R-free), which signify good agreement between the observed and calculated diffraction data. numberanalytics.com For the reported structure of Methyl 4-amino-3-methylbenzoate, the final R-factor was 0.053 for the observed reflections, indicating a reliable structural determination. researchgate.net The validation process also involves a difference electron density synthesis to ensure that all significant electron density has been accounted for in the final model. omu.edu.tr Modern crystallographic validation often employs automated tools and may even incorporate machine learning algorithms to identify potential anomalies in the data. numberanalytics.com

Advanced Analytical Techniques for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of Methyl 4-amino-3-methylbenzoate and related compounds. Commercial suppliers often indicate a purity of over 98.0% as determined by gas chromatography (GC) or HPLC. ias.ac.inchemicalbook.com

A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of aromatic amines and benzoate derivatives. researchgate.netijpsr.com While a specific validated method for Methyl 4-amino-3-methylbenzoate is not extensively detailed in the literature, a general approach can be outlined based on methods developed for similar analytes. oup.comnih.gov

Such a method would likely involve:

Column: A C18 or C8 stationary phase.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., with 0.1% formic acid or octanesulfonic acid sodium salt) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpsr.comlcms.cz

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (around 280 nm). researchgate.net

Quantification: The method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. nih.gov Calibration curves would be generated using certified reference standards to ensure accurate quantification. researchgate.net

This type of validated HPLC method is essential for quality control in pharmaceutical and chemical manufacturing, ensuring the identity and purity of the compound. nih.gov

Chromatographic Method Development (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

The quantitative analysis and purification of Methyl 4-amino-3-methylbenzoate rely on the development of robust chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose. The choice between these methods depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of aromatic compounds like Methyl 4-amino-3-methylbenzoate due to its efficiency and versatility. A typical method involves a C18 column, which provides excellent separation for moderately polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile or methanol. Gradient elution is often preferred to ensure good resolution and peak shape, especially when analyzing samples containing impurities with a wide range of polarities. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores. For method validation, parameters such as linearity, accuracy, precision, and robustness are established according to ICH guidelines. nih.gov

Below is a table outlining a potential set of parameters for an RP-HPLC method for the analysis of Methyl 4-amino-3-methylbenzoate.

Table 1: Illustrative HPLC Method Parameters for Methyl 4-amino-3-methylbenzoate Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of Methyl 4-amino-3-methylbenzoate, particularly for assessing purity. tcichemicals.com However, direct GC analysis of primary amines can be challenging due to their polarity, which can lead to poor peak shape (tailing) and potential adsorption on the column. researchgate.net Therefore, derivatization is often a necessary step to improve the compound's volatility and thermal stability. youtube.comscienceopen.com Common derivatization methods for amines include acylation or silylation, which replace the active hydrogen atoms on the amino group with less polar functional groups. youtube.comlibretexts.org Following derivatization, the resulting compound is more amenable to GC analysis, typically using a capillary column with a non-polar or moderately polar stationary phase. A flame ionization detector (FID) is suitable for quantification, while a mass spectrometer (MS) detector provides structural confirmation. researchgate.netcmbr-journal.com

Table 2: Illustrative GC Method Parameters for Derivatized Methyl 4-amino-3-methylbenzoate

| Parameter | Condition |

|---|---|

| Column | HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split/Splitless |

| Derivatization Agent | Trifluoroacetic anhydride (B1165640) (TFAA) or BSTFA |

Derivatization Strategies for Enhanced Sensitivity in Trace Analysis (e.g., LC-MS for arylamines)

Trace level analysis of arylamines is crucial in pharmaceutical manufacturing, as they can be classified as potentially genotoxic impurities (PGIs). researchgate.net Direct analysis using techniques like HPLC-UV or even LC-MS can lack the required sensitivity, as many arylamines exhibit poor ionization efficiency in mass spectrometry. researchgate.net Chemical derivatization offers a robust solution by modifying the analyte to enhance its detectability. researchgate.net The primary goals of derivatization in this context are to improve ionization efficiency for MS detection or to introduce a fluorophore for highly sensitive fluorescence detection. libretexts.orgnih.gov

Derivatization for LC-MS Analysis: For LC-MS, derivatization strategies focus on introducing a group that is easily ionizable, thereby significantly boosting the signal response. researchgate.netresearchgate.net This allows for quantification at the sub-ppm level relative to the main active pharmaceutical ingredient (API). researchgate.net

Tosyl Chloride: Derivatization with p-toluenesulfonyl chloride (tosyl chloride) is a method used for the analysis of biogenic amines in various matrices. nih.gov The tosyl group enhances the chromatographic properties and the response in the mass spectrometer, making it a versatile reagent for determining biogenic amines in alcoholic beverages. nih.gov

Diethyl ethoxymethylenemalonate (DEEMM): This reagent reacts with amino compounds, and the resulting derivatives exhibit a characteristic neutral loss of an ethanol (B145695) molecule upon collision-induced dissociation (CID) in a tandem mass spectrometer. ut.ee This predictable fragmentation allows for the use of neutral loss scanning mode, a powerful tool for selectively detecting known and unknown amino compounds in complex matrices like plant extracts. ut.ee

Pre-column Derivatization for HPLC with Fluorescence Detection (HPLC-FLD): When ultimate sensitivity is required, derivatization to form a highly fluorescent product is a common strategy.

Dansyl Chloride: Dansyl chloride reacts with primary and secondary amines to produce intensely fluorescent derivatives. nih.gov This classic reagent is widely used to enhance the detection sensitivity for various amines, although it can also react with other functional groups like phenols. nih.govnih.gov

4-chloro-7-nitrobenzofurazan (NBD-Cl): This reagent is employed for the pre-column derivatization of amines, creating stable derivatives that can be detected with high sensitivity using a fluorescence detector. mdpi.com The reaction conditions, such as temperature and time, must be carefully optimized to ensure complete derivatization and reproducible results. mdpi.com

The table below summarizes various derivatization strategies applicable to arylamines for enhanced analytical sensitivity.

Table 3: Derivatization Strategies for Trace Analysis of Arylamines

| Derivatizing Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| p-Toluenesulfonyl chloride (Tosyl Chloride) | Primary/Secondary Amines | LC-MS/MS | Improve chromatographic behavior and MS response. nih.gov |

| Diethyl ethoxymethylenemalonate (DEEMM) | Amino Compounds | LC-MS/MS | Enable selective detection via neutral loss scanning. ut.ee |

| Dansyl chloride | Primary/Secondary Amines, Phenols | HPLC-FLD, LC-MS | Introduce a fluorescent tag for high sensitivity. nih.govnih.gov |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Primary/Secondary Amines | HPLC-FLD | Form highly fluorescent derivatives for sensitive detection. mdpi.com |

| o-Phthaldialdehyde (OPA) | Primary Amines | HPLC-FLD | Rapid formation of fluorescent derivatives. nih.gov |

Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 3 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Computational studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are pivotal in understanding the molecular structure and energetics of Methyl 4-amino-3-methylbenzoate. While direct computational studies on this specific molecule are not extensively reported in the provided search results, the principles can be inferred from studies on similar molecules like methyl benzoate (B1203000).

For instance, in the computational study of the aminolysis of methyl benzoate, both density functional and ab initio methods were utilized to examine mechanistic pathways. acs.org These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating the electronic energy. A study on the crystal structure of Methyl 4-amino-3-methylbenzoate revealed that the methyl and amino groups attached to the benzene (B151609) ring are coplanar with the ring itself. researchgate.netresearchgate.net This planarity is a key structural parameter that would be a starting point for any geometry optimization in a computational model.

The choice of basis set, such as the 6-31+G(d,p) basis set used for methyl benzoate, is crucial for obtaining accurate results. acs.org This basis set is a good compromise between computational cost and accuracy for systems of this size. For Methyl 4-amino-3-methylbenzoate, a similar level of theory would be appropriate to accurately model its geometry and electronic properties.

The following table outlines the typical parameters that would be calculated using these methods:

| Calculated Parameter | Description | Relevance to Methyl 4-amino-3-methylbenzoate |

| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest potential energy. | Determines bond lengths, bond angles, and dihedral angles, confirming experimental findings of planarity. researchgate.netresearchgate.net |

| Electronic Energy | The total energy of the electrons in the molecule at its optimized geometry. | Provides a baseline for calculating reaction energies and activation barriers. |

| Gibbs Free Energy | The energy available to do useful work, taking into account enthalpy and entropy. | Essential for predicting the spontaneity of reactions involving the molecule. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and shape of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For Methyl 4-amino-3-methylbenzoate, the amino group (-NH2) is an electron-donating group, which would increase the energy of the HOMO and make the aromatic ring more susceptible to electrophilic attack. Conversely, the methoxycarbonyl group (-COOCH3) is an electron-withdrawing group, which would lower the energy of the LUMO, making the carbonyl carbon a likely site for nucleophilic attack.

Reactivity descriptors derived from these calculations provide a quantitative measure of reactivity. The electrostatic potential (ESP) map, for example, visualizes the charge distribution on the molecule's surface. In a study on methyl benzoate aminolysis, the electrostatic potential values at the atoms of the ester functionality were used to explain the differing reactivity between aromatic and aliphatic esters. acs.orgnih.govacs.org For Methyl 4-amino-3-methylbenzoate, an ESP map would likely show a negative potential around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group, indicating these as sites for electrophilic interaction.

The table below summarizes key reactivity descriptors:

| Reactivity Descriptor | Description | Predicted Characteristics for Methyl 4-amino-3-methylbenzoate |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high due to the electron-donating amino group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low due to the electron-withdrawing methoxycarbonyl group. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Influences the molecule's stability and electronic transitions. |

| Electrostatic Potential | The charge distribution on the molecular surface. | Negative potential on oxygen and nitrogen atoms; positive potential on hydrogens of the amino group and the carbonyl carbon. |

Computational methods can predict spectroscopic data, which can then be correlated with experimental results to validate the computational model. For example, calculated infrared (IR) frequencies can be compared to experimental IR spectra to confirm the presence of specific functional groups and to assess the accuracy of the calculated geometry. A study on methyl benzoate derivatives utilized simulated absorption and fluorescence spectra which showed good agreement with experimental values. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared to experimental NMR data. This comparison is a sensitive probe of the electronic environment around each nucleus and provides a stringent test of the quality of the computational method.

The following table illustrates the types of spectroscopic data that can be predicted:

| Spectroscopic Parameter | Computational Method | Relevance to Methyl 4-amino-3-methylbenzoate |

| IR Frequencies | DFT calculations of vibrational modes. | Prediction of characteristic stretching frequencies for N-H, C=O, and C-O bonds. |

| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) method within DFT. | Prediction of 1H and 13C chemical shifts for correlation with experimental spectra. |

| UV-Vis Absorption | Time-Dependent DFT (TD-DFT). | Prediction of electronic transition energies (absorption wavelengths). |

Reaction Mechanism Studies and Transition State Analysis

The aminolysis of esters is a fundamental organic reaction. Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have revealed possible mechanistic pathways, including concerted and stepwise mechanisms. acs.orgnih.govacs.org These studies show that the two pathways have similar activation energies. nih.govacs.org The stepwise mechanism is an addition-elimination process involving proton transfer steps. acs.org

For Methyl 4-amino-3-methylbenzoate, a similar aminolysis reaction would be expected to proceed through analogous pathways. The presence of the amino and methyl groups on the benzene ring would influence the reaction rate and the stability of intermediates and transition states. The electron-donating amino group would likely increase the nucleophilicity of the ester, potentially favoring the reaction.

Computational studies have also examined the catalytic effect of ammonia in the aminolysis of methyl benzoate, finding that it facilitates proton transfer processes and leads to considerable energy savings. acs.orgacs.org A similar catalytic effect would be anticipated in the aminolysis of Methyl 4-amino-3-methylbenzoate.

Proton transfer is a key step in many reactions of esters, including aminolysis. acs.org Computational studies can map out the potential energy surface for proton transfer, identifying transition states and calculating activation barriers. In the stepwise aminolysis of methyl benzoate, proton transfer processes are crucial for maintaining the neutrality of the structures involved. acs.org

Studies on other methyl benzoate derivatives have also highlighted the importance of proton transfer, particularly in excited-state intramolecular proton transfer (ESIPT) processes. researchgate.netmdpi.com While ESIPT is a photochemical process, the computational methods used to study it, such as calculating potential energy curves, are also applicable to ground-state reactions. researchgate.net

For Methyl 4-amino-3-methylbenzoate, computational analysis of proton transfer dynamics would be essential for a complete understanding of its reactivity, especially in reactions like hydrolysis and aminolysis. The energetic profile, including the energies of reactants, intermediates, transition states, and products, can be calculated to determine the most favorable reaction pathway.

Investigation of Competing Reaction Pathways and Selectivity Prediction

While specific computational studies on the competing reaction pathways and selectivity for Methyl 4-amino-3-methylbenzoate are not extensively documented in dedicated publications, general principles of computational organic chemistry allow for theoretical predictions. The reactivity of Methyl 4-amino-3-methylbenzoate is primarily governed by the interplay of the activating amino group and the deactivating, meta-directing methyl ester group on the benzene ring.

Computational analysis of chemical reactions can be approached by investigating stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. smu.edu The Unified Reaction Valley Approach (URVA) is a powerful tool that analyzes the reaction path to reveal the sequence of chemical processes, such as bond formation and cleavage, and identifies the electronic factors controlling the reaction mechanism and energetics. smu.edu For reactions involving substituted aminobenzoates, such as electrophilic aromatic substitution or nucleophilic attack on the ester, different reaction pathways are plausible.

For instance, in electrophilic aromatic substitution, the positions ortho and para to the strongly activating amino group are favored. However, one of these positions is blocked by the methyl group, and the other by the methyl ester. This leaves the positions ortho to the amino group as the most likely sites for electrophilic attack. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states for substitution at each possible position. The calculated activation energies for these pathways would provide a quantitative prediction of the regioselectivity.

In reactions involving the ester group, such as aminolysis, computational studies on related activated esters have shown that several mechanisms can compete, including non-catalytic, self-catalytic concerted, and self-catalytic stepwise pathways. researchgate.net Fast-track computational methods combining semiempirical (like GFN2-xTB) and high-level ab initio calculations (like DLPNO-CCSD(T)) can efficiently determine the transition state structures and energies for these competing pathways, even for large molecular systems. researchgate.net Such an approach could be applied to Methyl 4-amino-3-methylbenzoate to predict its reactivity and selectivity in ester-related transformations.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of Methyl 4-amino-3-methylbenzoate, from its conformational flexibility to its interactions with its environment and potential biological targets.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of Methyl 4-amino-3-methylbenzoate and the influence of solvents on its structure and dynamics. MD simulations track the movement of atoms over time, governed by a force field that describes the potential energy of the system. nih.gov

Computational studies on related molecules like methyl salicylate (B1505791) have also demonstrated that while solvent effects might have a weak influence on the relative stability of different isomers in the ground state, they can significantly impact the barriers for photochemical reactions like excited-state intramolecular proton transfer (ESIPT). researchgate.net For Methyl 4-amino-3-methylbenzoate, MD simulations could be employed to generate ensembles of conformations in different solvents, providing insights into the most populated conformational states and the energy barriers between them.

Table 1: Theoretical Approaches to Investigating Solvent Effects

| Computational Method | Information Gained | Relevance to Methyl 4-amino-3-methylbenzoate |

| Explicit Solvent MD Simulations | Conformational ensembles, solvent distribution, hydrogen bonding dynamics. | Understanding how solvents like water, methanol (B129727), or less polar media influence the molecule's shape and reactivity. |

| Implicit Solvent Models (e.g., PCM) | Estimation of solvation free energies and their impact on reaction energetics. | Predicting how solvent polarity affects reaction rates and equilibria. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy treatment of the solute's electronic structure combined with a classical description of the solvent. | Investigating solvent effects on electronic transitions and photochemical pathways. |

Docking Studies for Potential Binding Interactions in Biochemical Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential inhibitors of biological targets. While no specific docking studies focusing on Methyl 4-amino-3-methylbenzoate have been published, its structural motifs are present in molecules known to interact with various enzymes.

For example, substituted 2-aminobenzothiazoles derived from 2-substituted methyl 4-aminobenzoates have been investigated as inhibitors of DNA gyrase B, an essential bacterial enzyme. nih.gov Computational docking and MD simulations were used to understand the binding modes of these inhibitors. nih.gov Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the small molecule and the amino acid residues in the enzyme's active site.

Similarly, QSAR (Quantitative Structure-Activity Relationship) studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) have shown that factors like hydrophobicity, molar refractivity, and the presence of specific functional groups are crucial for inhibitory activity. nih.gov

Given its structure, Methyl 4-amino-3-methylbenzoate could be a candidate for docking studies against a variety of enzymes where substituted aminobenzoates have shown activity. A typical docking workflow involves preparing the 3D structure of the target protein and the ligand (Methyl 4-amino-3-methylbenzoate), defining a binding site on the protein, and then using a scoring function to rank the different binding poses. The results of such studies can provide hypotheses about the potential biological targets of the molecule and guide the design of new derivatives with enhanced binding affinity and selectivity. researchgate.netresearchgate.net

Table 2: Potential Biochemical Targets for Docking Studies of Methyl 4-amino-3-methylbenzoate and its Derivatives

| Enzyme Class | Rationale for Investigation | Potential Interactions |

| Kinases | Many kinase inhibitors contain substituted aniline (B41778) or benzoate moieties. | Hydrogen bonding with backbone atoms in the hinge region, hydrophobic interactions in the ATP-binding pocket. |

| DNA Gyrase / Topoisomerases | Derivatives of aminobenzoates have shown activity against these bacterial enzymes. nih.gov | Interactions with key residues in the ATP-binding site, potential for intercalative binding. |

| Dehydrogenases / Reductases | The ester and amino groups could interact with cofactors like NAD(P)H or the enzyme's active site. | Hydrogen bonding with catalytic residues, coordination with metal cofactors. |

| Proteases | The aromatic ring and functional groups could fit into the substrate-binding pockets. | Hydrophobic interactions with non-polar residues, hydrogen bonding with the catalytic triad. |

Advanced Synthetic Applications and Derivatization Strategies of Methyl 4 Amino 3 Methylbenzoate

Utilization as a Key Building Block in Complex Organic Molecule Synthesis

The strategic placement of functional groups on the benzene (B151609) ring makes Methyl 4-amino-3-methylbenzoate a sought-after precursor in multi-step synthetic pathways. The amino group can be readily diazotized or acylated, while the ester group can be hydrolyzed or aminated, allowing for diverse derivatization strategies.

Methyl 4-amino-3-methylbenzoate is a valuable starting material for the synthesis of hydrazone derivatives. These compounds are of significant interest in medicinal chemistry. For instance, it is used in the synthesis of neuroprotective hydrazides being investigated for the treatment of Alzheimer's disease mdpi.comchemicalbook.com.

The synthesis typically involves a two-step process. First, the methyl ester group of Methyl 4-amino-3-methylbenzoate reacts with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). In this reaction, the hydrazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy (B1213986) group (-OCH₃) and the formation of the corresponding acid hydrazide, 4-amino-3-methylbenzohydrazide. This intermediate is then reacted with various aldehydes or ketones to form the final hydrazone compounds through a condensation reaction, where a molecule of water is eliminated.

Table 1: General Synthesis of Hydrazones from Methyl 4-amino-3-methylbenzoate

| Step | Reactants | Product | Description |

| 1 | Methyl 4-amino-3-methylbenzoate, Hydrazine Hydrate | 4-amino-3-methylbenzohydrazide | Formation of the hydrazide intermediate via nucleophilic acyl substitution. |

| 2 | 4-amino-3-methylbenzohydrazide, Aldehyde/Ketone | Hydrazone derivative | Condensation reaction to form the C=N bond characteristic of hydrazones. |

The compound serves as an important intermediate in the research and development of diphenylamine-based retinoids mdpi.comchemicalbook.com. Retinoids, which are compounds related to vitamin A, are known for their role in regulating cell growth and differentiation. Diphenylamine-based analogues are synthetic retinoids designed to have improved stability and selective activity.

In these syntheses, Methyl 4-amino-3-methylbenzoate provides one of the aromatic rings and the crucial amino group necessary to construct the core diphenylamine structure. This is typically achieved through a cross-coupling reaction, such as the Buchwald-Hartwig amination, where the amino group of Methyl 4-amino-3-methylbenzoate is coupled with an aryl halide. The resulting diphenylamine derivative can then undergo further functionalization, including modification of the methyl ester and the other aromatic ring, to yield the target retinoid compound.

One of the most significant applications of Methyl 4-amino-3-methylbenzoate is its role as a key starting material in the synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for treating hypertension acs.orgwikipedia.orgnih.govgoogle.com. The original total synthesis of Telmisartan, as well as subsequent improved methods, begins with this compound acs.orgrsc.org.

The multi-step synthesis leverages the reactivity of the amine and the positions ortho and para to it. The process involves a series of carefully orchestrated reactions to build the complex benzimidazole (B57391) core of the drug.

Table 2: Key Steps in the Synthesis of Telmisartan from Methyl 4-amino-3-methylbenzoate

| Step | Reaction | Reagents | Purpose |

| 1 | N-Acylation | Butyryl chloride | Attaches the propyl group required for the final structure. acs.orgrsc.org |

| 2 | Nitration | Nitric acid/Sulfuric acid | Introduces a nitro group ortho to the acylated amine. acs.orgrsc.org |

| 3 | Reduction | Palladium on carbon (Pd/C), H₂ | Reduces the nitro group to an amine, creating a 1,2-diamine system. acs.orgrsc.org |

| 4 | Cyclization | Acetic acid | Forms the first benzimidazole ring. wikipedia.org |

| 5 | Saponification | Base (e.g., NaOH) | Hydrolyzes the methyl ester to a carboxylic acid. acs.org |

| 6 | Condensation | N-methyl-1,2-phenylenediamine | Forms the second benzimidazole unit, creating the bis-benzimidazole core. acs.orgrsc.org |

| 7 | Alkylation & Hydrolysis | 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester, followed by acid | Attaches the biphenyl (B1667301) tail and hydrolyzes the tert-butyl ester to yield Telmisartan. acs.orgrsc.org |

This synthetic route highlights the compound's utility in constructing complex heterocyclic systems essential for pharmaceutical activity.

As a bifunctional monomer, containing both an amine and a methyl ester group, Methyl 4-amino-3-methylbenzoate is a candidate for the synthesis of specialty polymers like polyamides and poly(ester-amide)s through polycondensation reactions. These polymers are valued for their thermal stability and mechanical properties, which are enhanced by the presence of aromatic rings in the polymer backbone.

The aromatic amine functionality of Methyl 4-amino-3-methylbenzoate makes it a suitable precursor for the synthesis of azo dyes. The synthesis involves a diazotization reaction, where the primary amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is then coupled with an electron-rich aromatic compound, such as a phenol or another aniline (B41778), to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color of the dye. The specific substituents on both the diazonium salt and the coupling partner determine the final color and properties of the dye. The carboxylic acid precursor, 3-amino-4-methyl-benzoic acid, is used in the synthesis of novel azo acidic dyes.

In the agrochemical sector, aminobenzoic acid derivatives are recognized for their potential as biodegradable pesticides and agents that can induce systemic acquired resistance in plants, protecting them from pathogens wikipedia.orgnih.gov. Research has shown that para-aminobenzoic acid (PABA) has antifungal properties and can be used for the biocontrol of plant diseases acs.org. As a derivative, Methyl 4-amino-3-methylbenzoate can be used to synthesize active compounds with potential applications in crop protection.

Methyl 4-amino-3-methylbenzoate, as a substituted aniline, is a potential precursor for the synthesis of complex heterocyclic structures like indoles. While its direct use is not widely documented, its isomer, Methyl 3-amino-4-methylbenzoate, is used as a reagent in the synthesis of perfluoroalkylated indoles, which are valuable in drug development chemicalbook.comchemicalbook.com. The underlying chemical principles suggest that Methyl 4-amino-3-methylbenzoate could be similarly employed.

A general and powerful method for indole (B1671886) synthesis from anilines is the Gassman indole synthesis wikipedia.orgresearchgate.net. This one-pot reaction involves the N-chlorination of the aniline, followed by reaction with a keto-thioether to form a sulfonium salt. Subsequent treatment with a base induces a acs.orgrsc.org-sigmatropic rearrangement and cyclization to form a 3-thiomethylindole, which can then be desulfurized to the final indole product wikipedia.orgresearchgate.net. The functional groups on the starting aniline, such as the ester and methyl groups of Methyl 4-amino-3-methylbenzoate, would be incorporated into the final indole structure, allowing for the creation of highly functionalized indole derivatives.

Functional Group Interconversions and Selective Derivatization

The presence of three distinct functional groups on the Methyl 4-amino-3-methylbenzoate scaffold offers multiple avenues for derivatization. The reactivity of each group can be harnessed selectively to build molecular complexity.

The primary aromatic amino group is a key site for a variety of transformations, enabling the introduction of diverse functionalities.

Acylation: The amino group readily undergoes acylation with reagents like acid chlorides or anhydrides to form stable amides. This reaction is often used not only to introduce a new substituent but also to moderate the activating effect of the amino group or to protect it during subsequent reactions. For example, the acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride is a key step in the synthesis of intermediates for medicinal compounds.

Sulfonation: While specific examples for Methyl 4-amino-3-methylbenzoate are not extensively detailed, aromatic amines can be sulfonated to produce sulfanilic acid derivatives. This transformation typically involves reacting the amine with fuming sulfuric acid or chlorosulfonic acid. The resulting sulfonic acid group can act as a directing group or improve the water solubility of the molecule.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. organic-chemistry.org These diazonium salts are highly valuable synthetic intermediates that can be subsequently replaced by a wide range of nucleophiles in reactions like the Sandmeyer reaction. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This allows for the introduction of halogens (Cl, Br), cyano groups, and other functionalities onto the aromatic ring. wikipedia.orgnih.gov

Schiff Base Formation: The amino group can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. rjptonline.orgnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. rjptonline.org Schiff bases are important in their own right and as intermediates for synthesizing other compounds. biointerfaceresearch.comsemanticscholar.org

Table 1: Representative Reactions of the Aromatic Amino Group

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Acylation | Acid Halides (e.g., Butyryl chloride), Anhydrides | N-Acyl derivative (Amide) | Protection of the amino group, synthesis of bioactive molecules. |

| Diazotization | NaNO2, HCl (aq) | Aryl Diazonium Salt | Versatile intermediate for Sandmeyer and other substitution reactions. organic-chemistry.org |

| Sandmeyer Reaction (Post-Diazotization) | CuCl, CuBr, CuCN | Aryl Halide, Aryl Cyanide | Introduces a wide range of substituents not accessible by direct substitution. wikipedia.org |

| Schiff Base Formation | Aldehydes (e.g., Benzaldehyde), Ketones | Imine (Schiff Base) | Synthesis of novel ligands and biologically active compounds. rjptonline.orgsemanticscholar.org |

The methyl ester group provides another handle for derivatization, primarily through nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-methylbenzoic acid, under either acidic or basic conditions. rsc.org This transformation is fundamental for syntheses where a free carboxylic acid is required for subsequent reactions, such as amide bond formation using coupling agents.

Alcoholysis and Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl ester can undergo transesterification to form a different ester. This is useful for modifying the properties of the molecule, for instance, by introducing a longer alkyl chain.

Amidation: The direct conversion of the ester to an amide can be achieved by heating with an amine. This reaction can sometimes be challenging and may require catalysts or the use of more reactive amines. rsc.org Modern methods utilizing heterogeneous catalysts, such as niobium(V) oxide, have been shown to facilitate the direct amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions, offering a green and efficient route to amides. researchgate.net

Table 2: Key Transformations of the Methyl Ester Moiety

| Reaction Type | Reagent(s) | Product Type | Typical Conditions |

|---|---|---|---|

| Hydrolysis | H3O+ or NaOH(aq) then H3O+ | Carboxylic Acid | Heating in aqueous acid or base. rsc.org |

| Transesterification | R'-OH, Acid or Base catalyst | New Ester (R' ester) | Refluxing in excess of the new alcohol. |

| Amidation | R'-NH2, Catalyst (e.g., Nb2O5) | Amide | Heating, often with a catalyst to improve reaction rate and yield. rsc.orgresearchgate.net |

The methyl group attached to the aromatic ring can also be functionalized, typically under radical conditions.

Oxidation: The benzylic methyl group can be oxidized to various states. Strong oxidizing agents like potassium permanganate or chromic acid will typically convert it to a carboxylic acid. However, achieving selective oxidation to the aldehyde or alcohol level requires milder and more specific reagents to avoid over-oxidation. Photocatalytic methods using catalysts like atomically dispersed titanium in a silica (B1680970) matrix have shown high selectivity for the oxidation of terminal methyl groups. rsc.org

Halogenation: Benzylic halogenation, particularly bromination, can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or AIBN). youtube.comyoutube.com This reaction proceeds via a free-radical mechanism to form a benzylic bromide. chegg.com This product is a versatile intermediate for introducing other functional groups at the benzylic position via nucleophilic substitution. The use of tetrachlorosilane with NBS has been reported as a mild and efficient method for benzylic bromination at room temperature. sciforum.net

Table 3: Common Modifications of the Aromatic Methyl Group

| Reaction Type | Reagent(s) | Product Type | Key Features |

|---|---|---|---|

| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid | Requires strong oxidizing conditions. |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., light, AIBN) | Benzylic Bromide | Selective for the benzylic position; avoids aromatic ring halogenation. youtube.comyoutube.com |

Strategies for Mitigating Byproduct Formation and Enhancing Reaction Selectivity in Derivatization

The trifunctional nature of Methyl 4-amino-3-methylbenzoate presents challenges in achieving selective derivatization. Unwanted side reactions can lower yields and complicate purification. Several strategies can be employed to enhance selectivity and minimize byproduct formation.

One of the primary challenges is controlling the regioselectivity of electrophilic aromatic substitution, as the amino group is a powerful ortho-, para-directing group, while the methyl ester is a meta-directing group. To achieve selective substitution, the highly activating amino group can be temporarily converted into a less activating amide group through acylation. This protecting group strategy also provides steric hindrance, which can help direct incoming electrophiles to specific positions.

In diazotization reactions, common side reactions include the formation of phenolic byproducts from the reaction of the diazonium salt with water, as well as potential nitration under certain conditions. scirp.org Controlling the reaction temperature (typically 0-5 °C) is critical to ensure the stability of the diazonium salt. Furthermore, generating the nitrous acid in situ and carefully controlling the stoichiometry of reagents can limit the formation of unwanted byproducts. scirp.org

When multiple functional groups can react with a given reagent, chemoselectivity becomes paramount. For example, a strong reducing agent like LiAlH₄ would reduce both the ester and any introduced nitro or cyano groups. Therefore, choosing milder or more specific reagents is essential. The use of highly selective modern catalysts, such as heterogeneous catalysts for amidation, can not only improve yields but also simplify product purification by allowing for easy removal of the catalyst by filtration. researchgate.net Similarly, employing specific reaction conditions, such as photocatalysis for selective oxidation, can prevent over-oxidation of sensitive functional groups. rsc.org The major disadvantages of derivatization, in general, are the potential for product degradation and the formation of multiple derivatives or byproducts, which can make a reaction non-quantitative. researchgate.net

Research in Biological and Environmental Contexts of Methyl 4 Amino 3 Methylbenzoate

Exploration of Biochemical Reagent Applications

Methyl 4-amino-3-methylbenzoate is an organic compound that serves as a valuable building block and reagent in specialized chemical synthesis. guidechem.com Its utility is primarily as an intermediate, meaning it is a starting material or a stepping-stone in the creation of more complex molecules for research and development. guidechem.comontosight.ai

In the realm of life sciences, Methyl 4-amino-3-methylbenzoate is classified as a biochemical reagent. chemicalbook.com Its specific molecular structure, featuring an amino group and a methyl group on a benzene (B151609) ring with a methyl ester, makes it suitable for a variety of chemical reactions. ontosight.ai Researchers utilize it in the synthesis of complex organic molecules. For instance, it is a reagent in the synthesis of perfluoroalkylated indoles, which are compounds of high interest in drug development. chemicalbook.com The precise characterization of its own chemical and physical properties, including its crystal structure, is crucial for these applications, ensuring predictability and efficiency in synthetic pathways. researchgate.netresearchgate.net The compound's precursor, 4-Amino-3-methylbenzoic acid, is also noted for its application in peptide synthesis. sigmaaldrich.com

The primary role of Methyl 4-amino-3-methylbenzoate in drug discovery is as a precursor to more complex, biologically active molecules. It is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure and investigated for its potential therapeutic effects on metabolic syndrome. researchgate.netresearchgate.net

Furthermore, it is explicitly used in the synthesis of investigational neuroprotective hydrazides, which are being studied for potential application in the treatment of Alzheimer's disease. guidechem.comchemicalbook.comchembk.com Another area of research involves using this compound for the development of diphenylamine-based retinoids (vitamin A-like compounds). chemicalbook.comchembk.com

| Investigational Application | Target Compound/Class | Therapeutic Area of Interest |

| Precursor Synthesis | Telmisartan | Metabolic Syndrome, Obesity researchgate.netresearchgate.net |

| Precursor Synthesis | Neuroprotective Hydrazides | Alzheimer's Disease guidechem.comchemicalbook.comchembk.com |

| Research & Development | Diphenylamine-based Retinoids | Not Specified chemicalbook.comchembk.com |

Mechanistic Studies of Related Biologically Active Compounds